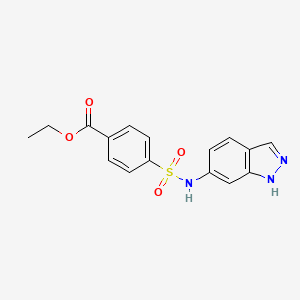![molecular formula C23H22N6O4S B10806839 1-[4-(2-naphthalenylsulfonyl)-1-piperazinyl]-2-[4-(1H-tetrazol-1-yl)phenoxy]Ethanone](/img/structure/B10806839.png)
1-[4-(2-naphthalenylsulfonyl)-1-piperazinyl]-2-[4-(1H-tetrazol-1-yl)phenoxy]Ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-naphthalenylsulfonyl)-1-piperazinyl]-2-[4-(1H-tetrazol-1-yl)phenoxy]Ethanone is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a naphthalenylsulfonyl group, a tetrazolyl group, and a phenoxy group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-naphthalenylsulfonyl)-1-piperazinyl]-2-[4-(1H-tetrazol-1-yl)phenoxy]Ethanone typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the naphthalenylsulfonyl chloride, which is then reacted with piperazine to form the naphthalenylsulfonyl-piperazine intermediate. This intermediate is further reacted with 4-(1H-tetrazol-1-yl)phenol under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using larger reactors, and implementing continuous flow processes to enhance efficiency. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistency and quality in large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-naphthalenylsulfonyl)-1-piperazinyl]-2-[4-(1H-tetrazol-1-yl)phenoxy]Ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce secondary amines or alcohols.
Scientific Research Applications
1-[4-(2-naphthalenylsulfonyl)-1-piperazinyl]-2-[4-(1H-tetrazol-1-yl)phenoxy]Ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(2-naphthalenylsulfonyl)-1-piperazinyl]-2-[4-(1H-tetrazol-1-yl)phenoxy]Ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[4-(2-naphthalenylsulfonyl)-1-piperazinyl]-2-[4-(1H-tetrazol-1-yl)phenoxy]Ethanone: shares similarities with other sulfonyl-piperazine and tetrazole-containing compounds.
N-Acetyl-L-tryptophan: Another compound with a complex structure used in pharmaceutical applications.
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: A compound with a different functional group but similar complexity.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H22N6O4S |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
1-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-2-[4-(tetrazol-1-yl)phenoxy]ethanone |
InChI |
InChI=1S/C23H22N6O4S/c30-23(16-33-21-8-6-20(7-9-21)29-17-24-25-26-29)27-11-13-28(14-12-27)34(31,32)22-10-5-18-3-1-2-4-19(18)15-22/h1-10,15,17H,11-14,16H2 |
InChI Key |
DKXVYSMOVMSTBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)N3C=NN=N3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-Oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 5-methylthiophene-2-carboxylate](/img/structure/B10806756.png)
![1-(2-methyl-1H-indol-3-yl)-2-[(5-piperidin-1-ylsulfonyl-1,3-benzoxazol-2-yl)sulfanyl]ethanone](/img/structure/B10806757.png)
![1-(2,3-Dihydroindol-1-yl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]propan-1-one](/img/structure/B10806758.png)
![2-[methyl-(5-morpholin-4-ylsulfonylpyridin-2-yl)amino]-N-naphthalen-1-ylacetamide](/img/structure/B10806769.png)
![[2-[(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 1H-indazole-3-carboxylate](/img/structure/B10806778.png)
![2-benzo[e][1]benzofuran-1-yl-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B10806796.png)
![[2-(1-Benzofuran-2-yl)-2-oxoethyl] 1-thiophen-2-ylsulfonylpiperidine-4-carboxylate](/img/structure/B10806797.png)
![[4-[3-(2,6-Dimethylmorpholin-4-yl)-2-hydroxypropoxy]phenyl]-phenylmethanone](/img/structure/B10806805.png)
![2-[(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide](/img/structure/B10806806.png)
![N-(furan-2-ylmethylcarbamoyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10806814.png)
![[2-(4-methoxycarbonylpiperidin-1-yl)-2-oxoethyl] 1H-indazole-3-carboxylate](/img/structure/B10806815.png)
![N-[(2-chlorophenyl)methyl]-2-(2-methyl-2,3-dihydroindol-1-yl)acetamide](/img/structure/B10806816.png)


